molecular formula C28H33NO2 B024121 Desmethylmifepristone CAS No. 104004-96-8

Desmethylmifepristone

Número de catálogo B024121
Número CAS: 104004-96-8
Peso molecular: 415.6 g/mol
Clave InChI: IBLXOBHABOVXDY-WKWWZUSTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metapristone (RU-42633) is the major metabolite of mifepristone (RU-486) and a selective progesterone receptor modulator . It is formed from mifepristone in the liver by the enzyme CYP3A4 via monodemethylation . The metabolite retains partial but considerable affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR) .


Molecular Structure Analysis

The molecular formula of Metapristone is C28H33NO2 . Its IUPAC name is (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of Metapristone include a molecular weight of 415.577 g/mol . Other specific physical and chemical properties are not detailed in the search results.

Aplicaciones Científicas De Investigación

Application in Endometrial Cancer Treatment

Field

Medical Oncology - Gynecological Cancer

Summary of Application

Metapristone has been used in the clinical treatment of endometrial cancer . It’s a hormone-related drug that inhibits endometrial cancer cell growth by regulating cell apoptosis-related gene expression .

Methods of Application

In the study, RL95-2 cells and Ishikawa cells were used as endometrial cancer models. MiR-492 or si-miR-492 was transfected into these cells to explore the role of miR-492 in endometrial cancer. The cell cancer model and mice cancer model were used to confirm the function and mechanism of metapristone affected on endometrial cancer in vitro and in vivo .

Results or Outcomes

Metapristone significantly inhibited the endometrial cancer cell growth through regulating cell apoptosis-related gene expression. It decreased the expression of miR-492 and its target genes Klf5 and Nrf1, leading to endometrial cancer cell growth inhibition in vitro and in vivo .

Application in Breast Cancer Metastasis Chemoprevention

Field

Medical Oncology - Breast Cancer

Summary of Application

Metapristone is being developed as a novel cancer metastasis chemopreventive agent . It has shown the ability to prevent breast cancer cells from migration, invasion, and interfere with their adhesion to endothelial cells .

Methods of Application

The iTRAQ technique was employed to assess the effect of metapristone on MDA-MB-231 cells, a type of breast cancer cell .

Results or Outcomes

Metapristone was found to intervene with the epithelial marker E-cadherin and mesenchymal marker vimentin in breast cancer cells, constructing its basis for cancer metastasis chemoprevention .

Sex-related Pharmacokinetics

Field

Pharmacokinetics

Summary of Application

Metapristone has been studied for its sex-related pharmacokinetics in both rats and dogs .

Methods of Application

Metapristone was administered to rats and dogs, and plasma concentrations were measured .

Results or Outcomes

Plasma concentrations of metapristone (AUC, Cmax) were significantly higher in female dogs and rats than in males. The sex-related differences in pharmacokinetics become more significant after ten consecutive days of oral administration .

Application in Ovarian Cancer Treatment

Summary of Application

Metapristone has been used in the treatment of ovarian cancer . It has been shown to inhibit the migration and invasion of various cancer cell lines, including ovarian cancer cells .

Methods of Application

In the study, SKOV-3 cells, a type of ovarian cancer cell, were treated with cytostatic concentrations of metapristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .

Results or Outcomes

When exposed to cytostatic concentrations of metapristone, all cancer cells lines demonstrated a decrease in both migration and invasion capacities .

Application in Cervical Cancer Treatment

Summary of Application

While there is no direct research available on the use of Metapristone in cervical cancer treatment, its parent compound Mifepristone has been shown to inhibit the migration and invasion of various cancer cell lines, including cervical cancer cells .

Methods of Application

In the study, cancer cells of the cervix were treated with cytostatic concentrations of Mifepristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .

Results or Outcomes

When exposed to cytostatic concentrations of Mifepristone, all cancer cells lines demonstrated a decrease in both migration and invasion capacities .

Application in Prostate Cancer Treatment

Field

Medical Oncology - Prostate Cancer

Summary of Application

Metapristone has been used in the treatment of prostate cancer . It has been shown to inhibit the migration and invasion of various cancer cell lines, including prostate cancer cells .

Methods of Application

In the study, LNCaP cells, a type of prostate cancer cell, were treated with cytostatic concentrations of metapristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .

Results or Outcomes

Application in Colorectal Cancer Treatment

Field

Medical Oncology - Colorectal Cancer

Summary of Application

Metapristone has been studied for its potential application in colorectal cancer treatment . It has been shown to inhibit the adhesion of colorectal cancer cells to endothelial cells, suggesting that metapristone may be able to prevent the invasion of circulating tumor cells through the endothelial cell layer on the microvasculature of distant metastatic organs .

Methods of Application

Results or Outcomes

Application in Pancreatic Cancer Treatment

Field

Medical Oncology - Pancreatic Cancer

Summary of Application

While there is no direct research available on the use of Metapristone in pancreatic cancer treatment, its parent compound Mifepristone has been shown to inhibit the migration and invasion of various cancer cell lines .

Methods of Application

In the study, cancer cells of the pancreas were treated with cytostatic concentrations of Mifepristone. Wound healing and Boyden chamber assays were utilized to study cellular migration .

Direcciones Futuras

Metapristone is being researched as a potential cancer metastatic chemopreventive agent . This suggests that future research may focus on further understanding its potential uses in cancer treatment and prevention.

Propiedades

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLXOBHABOVXDY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146216
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylmifepristone

CAS RN

104004-96-8
Record name Metapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104004-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metapristone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylmifepristone
Reactant of Route 2
Reactant of Route 2
Desmethylmifepristone
Reactant of Route 3
Desmethylmifepristone
Reactant of Route 4
Reactant of Route 4
Desmethylmifepristone
Reactant of Route 5
Desmethylmifepristone
Reactant of Route 6
Desmethylmifepristone

Citations

For This Compound
6
Citations
RJ Dinis-Oliveira - Drug Metabolism Reviews, 2021 - Taylor & Francis
Ulipristal acetate is a drug used as emergency contraceptive (30 mg) and for the treatment of moderate to severe symptoms of uterine myomas (5 mg). After commercialization, and …
Number of citations: 8 www.tandfonline.com
M Lu - 2004 - getd.libs.uga.edu
… One alternative (35, desmethylmifepristone) has been synthesized in our lab and coupled to BhcOH (Figure 13) but surprisingly, the carbamate caged compound (36, Bhc- …
Number of citations: 4 getd.libs.uga.edu
HK Lim, J Chen, K Cook… - … Journal Devoted to …, 2008 - Wiley Online Library
… Hence, MM4, MM3, MM2 and MM1 are GSH conjugates of N-desmethylmifepristone, N,N-didesmethylmifepristone, desaturated mifepristone and dihydroxy-N-desmethylmifepristone, …
P Saha, C Hödl, WSL Strauss, R Steiner… - Bioorganic & medicinal …, 2010 - Elsevier
… Mifepristone was converted to desmethylmifepristone (11) by demethylation with CaO and I 2 in MeOH/THF mixture. Alkylation of the methylamino group of 11 was done with 3-…
Number of citations: 15 www.sciencedirect.com
A DeBono, DR Thomas, L Lundberg, C Pinkham… - Scientific reports, 2019 - nature.com
… Various procedures from the literature were adapted in an attempt to improve the yield and reduce difficulties in the isolation of the desired desmethylmifepristone (6), including TPAP, …
Number of citations: 14 www.nature.com
D Parisi, MF Adasme, A Sveshnikova, SN Bolz… - Computational and …, 2020 - Elsevier
Drug repositioning aims to find new indications for existing drugs in order to reduce drug development cost and time. Currently,there are numerous stories of successful drug …
Number of citations: 53 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.